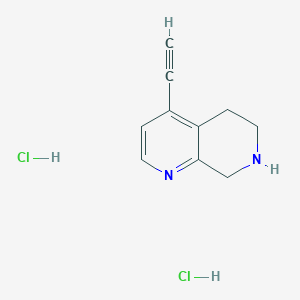

4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

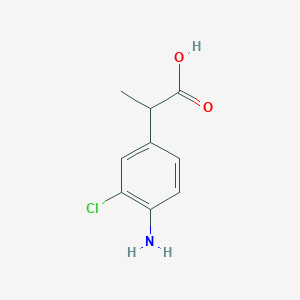

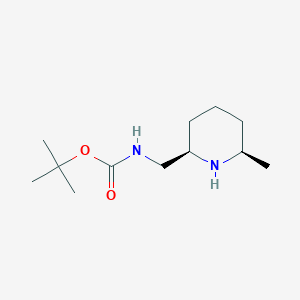

“4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride” is a chemical compound with the molecular formula C10H12Cl2N2 . It is a derivative of 5,6,7,8-tetrahydro-1,7-naphthyridine, which is a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine .

Synthesis Analysis

The synthesis of a related compound, a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, has been reported . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps . This represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound .Molecular Structure Analysis

The molecular structure of “4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride” can be found in various chemical databases . The compound has a tetrahydronaphthyridine ring, which is a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine .Chemical Reactions Analysis

The synthesis of related compounds involves reactions such as Heck-type vinylation of chloropyridine using ethylene gas, formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and ruthenium-catalyzed enantioselective transfer hydrogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride” can be found in chemical databases . For example, the molecular weight is 231.12 g/mol.Aplicaciones Científicas De Investigación

Anticancer Properties

The compound has been found to have significant anticancer properties . Specifically, 1,6-naphthyridines, a class of compounds to which our compound belongs, have been studied for their anticancer activity on different cancer cell lines .

Anti-HIV Activity

1,6-naphthyridines have also been found to have anti-HIV properties . This suggests that our compound could potentially be used in the treatment or prevention of HIV.

Antimicrobial Activity

The compound has shown antimicrobial activity , indicating its potential use in combating various bacterial and viral infections.

Analgesic Properties

5,6,7,8-tetrahydro-1,6-naphthyridines, a class of compounds to which our compound belongs, have been found to exhibit a pronounced analgesic effect . This suggests that our compound could potentially be used in pain management.

Anti-inflammatory Activity

1,6-naphthyridines have been found to have anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.

Antioxidant Activity

The compound has been found to have antioxidant properties , indicating its potential use in combating oxidative stress, which is implicated in various diseases, including heart disease, cancer, and neurodegenerative disorders.

Mecanismo De Acción

While the specific mechanism of action for “4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride” is not mentioned in the search results, the related compound TAK-828F, a tetrahydronaphthyridine ring-fused chiral amino acid, has been identified as a potent, selective, and orally available RORγt inverse agonist . RORγt plays an important role in the differentiation of Th17 cells and production of IL-17A/IL-17F .

Propiedades

IUPAC Name |

4-ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c1-2-8-3-6-12-10-7-11-5-4-9(8)10;;/h1,3,6,11H,4-5,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFREESUBPHTOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2CCNCC2=NC=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2419696.png)

![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)

![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)

![N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419710.png)